cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is a white to yellow solid that is primarily used in research and development settings . This compound is known for its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.
Preparation Methods
The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through various cyclization reactions, often starting from a suitable diene or a cyclobutene precursor.
Introduction of the methoxymethyl group: This step involves the addition of a methoxymethyl group to the cyclobutane ring, which can be done using reagents like methoxymethyl chloride in the presence of a base.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclobutane ring structure allows it to fit into certain enzyme active sites or receptor binding pockets, thereby modulating their activity. The methoxymethyl group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can be compared with other cyclobutane derivatives, such as:
cis-3-(Hydroxymethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
trans-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: The trans isomer of the compound, which has different spatial arrangement and reactivity.
cis-3-(Methoxymethyl)cyclobutan-1-ol: An alcohol derivative with different chemical properties and applications.
Biological Activity
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered interest in scientific research due to its unique structural features and potential biological activities. This compound, with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 151.63 g/mol, is characterized by a methoxymethyl group at the 3-position of the cyclobutane ring. Its hydrochloride form enhances solubility and stability in aqueous environments, making it suitable for various biological studies and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can bind to these molecular targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context, but potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It might interact with receptors, altering signaling pathways that could lead to therapeutic effects.
Structural Features and Comparison
The structural uniqueness of this compound contributes to its distinct biological properties. Below is a comparison with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Cyclobutane ring with methoxymethyl group | Enhanced lipophilicity due to methoxymethyl group |
trans-3-(Methoxymethyl)cyclobutan-1-amine | Trans configuration | Different chemical and biological properties |
3-(Methoxymethyl)cyclobutan-1-amine | Lacks hydrochloride | May exhibit altered solubility |
1-Aminocyclobutane | Simple amine structure | More basic due to lack of substituents |
Biological Applications
This compound has several promising applications in biological research:
- Drug Discovery : The compound serves as a potential precursor for developing new drugs targeting specific pathways or receptors.
- Enzyme Studies : It can be utilized in studies involving enzyme interactions, aiding in understanding metabolic processes.
- Therapeutic Research : Investigations into its therapeutic properties may reveal applications in treating various conditions.
Case Studies and Research Findings
Research has explored the biological implications of cyclobutane derivatives, including this compound. Key findings include:
-
Antagonistic Effects : Studies suggest that compounds with similar structures may exhibit antagonistic effects on neurotransmitter receptors, indicating potential neuropharmacological applications.
"The mechanism of action includes blocking specific receptor pathways, which may lead to alterations in neurotransmission" .
- Synthetic Pathways : Research has demonstrated efficient synthetic routes for producing this compound, highlighting its versatility in organic synthesis .
Properties
IUPAC Name |
3-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZIOTYBDBDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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